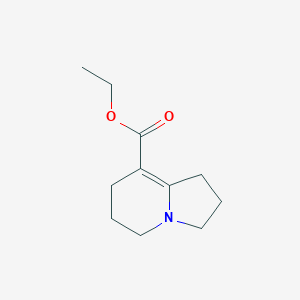
Benzylthiourea;4-tert-butylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylthiourea;4-tert-butylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 4-tert-butylbenzenesulfonic acid Benzylthiourea is an organic compound containing a benzyl group attached to a thiourea moiety, while 4-tert-butylbenzenesulfonic acid is a derivative of benzenesulfonic acid with a tert-butyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea typically involves the reaction of benzylamine with thiourea under acidic conditions. The reaction can be carried out in an aqueous or alcoholic medium, and the product is usually obtained by recrystallization.
For the preparation of 4-tert-butylbenzenesulfonic acid, tert-butylbenzene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is isolated by neutralizing the reaction mixture with a base, followed by crystallization.
Industrial Production Methods
Industrial production of benzylthiourea involves large-scale reactions using similar methods as in the laboratory, but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
The industrial production of 4-tert-butylbenzenesulfonic acid involves sulfonation reactors with precise temperature and concentration control. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzylthiourea;4-tert-butylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonylurea derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the benzyl group under basic or acidic conditions.
Major Products
Oxidation: Sulfonylurea derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Benzyl-substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzylthiourea;4-tert-butylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylurea: Similar structure but lacks the thiourea moiety.
4-tert-Butylbenzenesulfonamide: Similar structure but with an amide group instead of a sulfonic acid group.
Thiourea: Contains the thiourea moiety but lacks the benzyl and sulfonic acid groups.
Uniqueness
Benzylthiourea;4-tert-butylbenzenesulfonic acid is unique due to the combination of the benzylthiourea and 4-tert-butylbenzenesulfonic acid moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
| 90254-05-0 | |
Molekularformel |
C18H24N2O3S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
benzylthiourea;4-tert-butylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S.C8H10N2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13;9-8(11)10-6-7-4-2-1-3-5-7/h4-7H,1-3H3,(H,11,12,13);1-5H,6H2,(H3,9,10,11) |
InChI-Schlüssel |
LUYNDVVDTOFVNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)


![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
